An In-depth Technical Guide to the Synthesis and Purification of Enasidenib-d6
An In-depth Technical Guide to the Synthesis and Purification of Enasidenib-d6
This technical guide provides a comprehensive overview of the synthesis and purification of Enasidenib-d6, a deuterated isotopologue of the isocitrate dehydrogenase 2 (IDH2) inhibitor, Enasidenib. This document is intended for researchers, scientists, and drug development professionals.
Enasidenib is an oral, targeted therapy approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the IDH2 gene.[1][2] The deuterated analog, Enasidenib-d6, is a valuable tool in pharmacokinetic and metabolic studies.
Mechanism of Action
Mutations in the IDH2 enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG) from α-ketoglutarate.[3] Elevated levels of 2-HG inhibit histone and DNA demethylases, leading to epigenetic dysregulation and impaired hematopoietic differentiation.[2] Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and promoting the differentiation of leukemic cells.[3][4]
Figure 1: Signaling pathway of Enasidenib's inhibitory action on mutant IDH2.
Synthesis of Enasidenib-d6
The synthesis of Enasidenib-d6 involves a multi-step process culminating in the assembly of the substituted triazine core. The key to producing the deuterated analog is the synthesis of the deuterated side-chain precursor, 2-amino-2-(methyl-d3)-1-propanol-d3 (4).
Proposed Synthetic Workflow
Figure 2: Proposed synthetic workflow for Enasidenib-d6.
Experimental Protocols
Step 1: Synthesis of 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol (2)
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Materials: Acetone-d6, Nitromethane, Sodium Hydroxide, Diethyl Ether, Hydrochloric Acid.
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Procedure: To a cooled (0 °C) solution of acetone-d6 (1.0 eq) and nitromethane (1.2 eq) in diethyl ether, a solution of sodium hydroxide (1.5 eq) in water is added dropwise. The reaction is stirred at room temperature for 24 hours. The layers are separated, and the aqueous layer is acidified with hydrochloric acid and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the product.
Step 2: Synthesis of 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (3)
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Materials: 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol, Palladium on Carbon (10%), Methanol, Hydrogen gas.
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Procedure: The nitro compound (1.0 eq) is dissolved in methanol, and palladium on carbon is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the deuterated amino alcohol.
Step 3: Synthesis of Enasidenib-d6 (6)
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Materials: Cyanuric chloride, 2-(Trifluoromethyl)pyridin-4-amine, 6-(Trifluoromethyl)pyridin-2-amine, 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol, Diisopropylethylamine (DIPEA), Dioxane.
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Procedure:
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To a solution of cyanuric chloride (1.0 eq) in dioxane at 0 °C, a solution of 2-(trifluoromethyl)pyridin-4-amine (1.0 eq) and DIPEA (1.1 eq) in dioxane is added. The reaction is stirred for 4 hours.
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Next, a solution of 6-(trifluoromethyl)pyridin-2-amine (1.0 eq) and DIPEA (1.1 eq) in dioxane is added, and the mixture is heated to 50 °C for 12 hours.
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Finally, 2-amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (1.2 eq) and DIPEA (1.5 eq) are added, and the reaction is heated to 100 °C for 24 hours.
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The reaction mixture is cooled, and the solvent is removed. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
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Summary of Synthetic Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Expected Yield (%) |
| 1 | Nitroaldol Reaction | Acetone-d6, Nitromethane, NaOH | Diethyl Ether/Water | 0 to RT | 24 | 70-80 |
| 2 | Reduction | Pd/C, H₂ | Methanol | RT | 12 | 85-95 |
| 3a | Nucleophilic Substitution | Cyanuric Chloride, Pyridinamine A | Dioxane | 0 | 4 | >90 (in situ) |
| 3b | Nucleophilic Substitution | Pyridinamine B | Dioxane | 50 | 12 | >90 (in situ) |
| 3c | Nucleophilic Substitution | Deuterated Amino Alcohol | Dioxane | 100 | 24 | 50-60 (overall) |
Purification of Enasidenib-d6
High-performance liquid chromatography (HPLC) is the preferred method for the final purification of Enasidenib-d6 to achieve high purity suitable for analytical and biological studies.
HPLC Purification Protocol
A validated HPLC method for the simultaneous quantification of Enasidenib and other IDH inhibitors has been reported and can be adapted for the purification of Enasidenib-d6.[5]
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Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water or DMSO. The solution is filtered through a 0.22 µm filter before injection.
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Chromatographic Conditions:
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Column: A reverse-phase column, such as an X-Terra Phenyl column, is suitable.[5]
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.[5]
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Detection: UV detection at a wavelength of 265 nm is appropriate for monitoring the elution of Enasidenib-d6.[5]
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Summary of HPLC Purification Parameters
| Parameter | Condition |
| Column | X-Terra Phenyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Expected Purity | >98% |
Conclusion
This technical guide outlines a proposed synthetic route and a detailed purification protocol for Enasidenib-d6. The synthesis leverages a deuterated starting material to introduce the isotopic labels, followed by a convergent assembly of the triazine core. The purification via HPLC ensures a high degree of purity, making the final compound suitable for its intended use in research and development. The provided methodologies and data serve as a valuable resource for scientists engaged in the synthesis of isotopically labeled drug molecules.
References
- 1. Enasidenib - Wikipedia [en.wikipedia.org]
- 2. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 3. Enasidenib, a targeted inhibitor of mutant IDH2 proteins for treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors (enasidenib, ivosidenib and vorasidenib) in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
